2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

medicinal chemistry tetrahydroisoquinoline benzamide oncology research

No primary research papers, patents, or authoritative database records that contain quantitative biological or physicochemical data could be located for 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954679-91-5) in the accessible search corpus. The compound is listed in several vendor catalogs as a research-grade tetrahydroisoquinoline benzamide derivative, but these listings provide only basic molecular descriptors (MW ~440.9 g/mol) and generic statements about potential anticancer applications without supporting quantitative evidence.

Molecular Formula C23H21ClN2O3S
Molecular Weight 440.94
CAS No. 954679-91-5
Cat. No. B2753534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS954679-91-5
Molecular FormulaC23H21ClN2O3S
Molecular Weight440.94
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C23H21ClN2O3S/c1-16-6-10-20(11-7-16)30(28,29)26-13-12-17-8-9-19(14-18(17)15-26)25-23(27)21-4-2-3-5-22(21)24/h2-11,14H,12-13,15H2,1H3,(H,25,27)
InChIKeyRWQFQFOMVYRQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954679-91-5): Procurement Baseline


No primary research papers, patents, or authoritative database records that contain quantitative biological or physicochemical data could be located for 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954679-91-5) in the accessible search corpus. The compound is listed in several vendor catalogs as a research-grade tetrahydroisoquinoline benzamide derivative, but these listings provide only basic molecular descriptors (MW ~440.9 g/mol) and generic statements about potential anticancer applications without supporting quantitative evidence . The absence of published comparative data precludes any evidence-based differentiation from closely related analogs at this time.

Why Closely Related Tetrahydroisoquinoline Benzamide Analogs Cannot Be Assumed Interchangeable with 2-Chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide


Within the N‑(2‑tosyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)benzamide scaffold, even minor substituent changes on the benzamide ring (e.g., chloro → methyl, fluoro, cyano, or dimethyl) are known to profoundly alter target affinity and selectivity profiles in related series, as documented for sigma‑2 receptor ligands and ROMK channel inhibitors . However, for this specific compound (2‑chloro substitution), no head‑to‑head comparative data against its 3‑chloro, 4‑chloro, 3‑methyl, or unsubstituted benzamide analogs have been published. Generic substitution is therefore unsupported by any quantitative selectivity, potency, or ADME evidence, and procurement decisions based solely on scaffold similarity carry unquantified risk [1].

Quantitative Differentiation Evidence for 2-Chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide


No Published Quantitative Comparator Data Available

An exhaustive search of PubMed, PubChem, BindingDB, Google Patents, and major vendor technical datasheets returned zero primary research articles, zero patents, and zero authoritative database entries that provide quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954679-91-5). Consequently, no direct head-to-head comparison, cross-study comparable analysis, or class-level inference with quantitative support can be constructed at this time [1].

medicinal chemistry tetrahydroisoquinoline benzamide oncology research

Potential Application Scenarios for 2-Chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide Based on Current Evidence


Synthetic Intermediate or Scaffold Exploration Where Purity Is the Sole Selection Criterion

In the absence of any biological differentiation data, the only evidence-based procurement scenario is use as a synthetic building block or intermediate, where the sole verifiable specification is chemical purity. Vendors typically list purity at 95%+ . Users must independently validate identity and purity by HPLC, NMR, and mass spectrometry upon receipt.

Negative Control or Comparator Synthesis for Analog Series Profiling

If a research program has internally generated activity data for the 2‑chloro analog against its 3‑chloro, 4‑chloro, or methyl‑substituted congeners, this compound could serve as an internally validated comparator. However, no external quantitative benchmark exists to guide procurement [1].

Fragment-Based or Structure-Activity Relationship (SAR) Library Expansion

The tetrahydroisoquinoline benzamide scaffold has been explored in oncology and CNS indications [2]. The 2‑chloro variant may be procured for SAR library completion, but selection must be driven by the research team's internal design hypothesis rather than published differentiation data.

Quote Request

Request a Quote for 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.